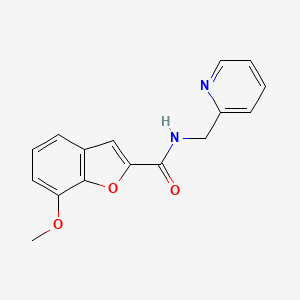

7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-7-4-5-11-9-14(21-15(11)13)16(19)18-10-12-6-2-3-8-17-12/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCWOJVDJNJVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

Introduction of Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Formation of Carboxamide: The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods for 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide derivatives. In one significant study, various derivatives were synthesized and evaluated for their ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptors. The findings indicated that certain substitutions on the benzofuran moiety enhanced neuroprotective effects:

- Compound 1f (with a methyl group at the R2 position) demonstrated potent neuroprotective action comparable to memantine, a known NMDA antagonist, at a concentration of 30 µM.

- Compound 1j (with a hydroxyl group at the R3 position) showed marked anti-excitotoxic effects at both 100 and 300 µM concentrations.

These results suggest that specific structural modifications can significantly enhance the compound's protective capabilities against oxidative stress and excitotoxicity in neuronal cells .

Antioxidant Activity

The antioxidant properties of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide derivatives have also been investigated. The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation was assessed using rat brain homogenates. The study found that:

- Compound 1j exhibited moderate scavenging activity against free radicals.

- The structure-activity relationship indicated that specific functional groups contribute to the antioxidant efficacy of the compounds .

Table 1: Summary of Neuroprotective Activity

| Compound | Substitution | Concentration (µM) | Neuroprotective Effect |

|---|---|---|---|

| 1f | -CH3 (R2) | 30 | Comparable to memantine |

| 1j | -OH (R3) | 100 | Significant effect |

| 1j | -OH (R3) | 300 | Marked effect |

Table 2: Antioxidant Activity Assessment

| Compound | Scavenging Activity | Lipid Peroxidation Inhibition |

|---|---|---|

| 1f | Moderate | Not assessed |

| 1j | Moderate | Moderate |

Case Study 1: Synthesis and Evaluation of Derivatives

In a systematic study, researchers synthesized a series of novel derivatives based on the benzofuran scaffold. These derivatives were evaluated for their neuroprotective and antioxidant activities using in vitro assays. The study concluded that:

- The presence of electron-donating groups significantly improved both neuroprotective and antioxidant activities.

- Structure modifications led to varying degrees of efficacy, highlighting the importance of chemical structure in drug design .

Case Study 2: Mechanistic Insights into Neuroprotection

Another study focused on elucidating the mechanisms underlying the neuroprotective effects of these compounds. It was found that:

Mechanism of Action

The mechanism of action of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, common targets include enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8)

- Structure : Features a 4-sulfamoylphenylmethyl group.

- Activity : Demonstrated potent inhibition of Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC8). Docking studies reveal hydrogen bonds with catalytic residues (e.g., HIS140, ASP264 in HDAC1) and coordination with Zn²⁺ ions .

- Key Interactions : The sulfamoyl group enables hydrogen bonding with active-site residues, while the benzofuran core contributes hydrophobic contacts with residues like PHE150 and GLY301 .

7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide (BI57631)

- Structure : Incorporates a 3-methyl-1-phenylpyrazole group.

- Activity : While specific data on BI57631’s biological targets are unavailable, the pyrazole ring may enhance metabolic stability compared to pyridine-based analogues. Pyrazole-containing compounds often exhibit improved pharmacokinetic profiles due to reduced polarity .

7-Methoxy-N-{[3-(pyridin-2-yloxy)phenyl]methyl}-1-benzofuran-2-carboxamide (BB87783)

- Structure : Includes a phenyl ether linkage to a pyridine ring.

7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (1a–r)

- Structure : Varied aryl substituents (e.g., nitro, bromo, methoxy).

- Activity : Antioxidant efficacy (e.g., DPPH radical scavenging) correlates with electron-donating groups (e.g., methoxy) at the 7-position. Derivatives with para-substituted electron-withdrawing groups (e.g., nitro) showed reduced activity .

Structural and Functional Implications

Pharmacokinetic and Physicochemical Properties

- Solubility : The pyridin-2-ylmethyl group in the target compound likely improves water solubility compared to purely aryl-substituted analogues (e.g., 1a–r) due to the basic nitrogen atom.

- Molecular Weight :

- Target compound: ~331.34 g/mol (estimated).

- C8: ~386.38 g/mol (sulfamoyl group increases mass).

- BB87783: 374.39 g/mol (larger substituent).

- Bioavailability : Pyridine-containing derivatives may exhibit better blood-brain barrier penetration, relevant for neuroprotective applications .

Biological Activity

7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide, a compound with the CAS number 879070-22-1, has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its neuroprotective, antioxidant, antibacterial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxy group and a pyridine moiety, which are significant for its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological effects.

Neuroprotective and Antioxidant Activities

Research has demonstrated that derivatives of 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide exhibit notable neuroprotective effects. A study synthesized several derivatives and tested them against NMDA-induced excitotoxicity in rat cortical neurons. Key findings include:

- Compound 1f : Demonstrated the most potent neuroprotective action comparable to memantine at 30 μM concentration.

- Compound 1j : Showed significant anti-excitotoxic effects at both 100 and 300 μM concentrations, along with the ability to scavenge DPPH radicals and inhibit lipid peroxidation in brain homogenates .

Table 1: Neuroprotective Activity of Selected Derivatives

| Compound | Neuroprotective Concentration (μM) | DPPH Scavenging Activity | Lipid Peroxidation Inhibition |

|---|---|---|---|

| 1f | 30 | High | Significant |

| 1j | 100, 300 | Moderate | Moderate |

Antibacterial and Antifungal Activities

The compound's derivatives have also been evaluated for their antibacterial and antifungal properties. Research indicates that certain derivatives show significant activity against various bacterial strains:

- Antibacterial Activity : Some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compounds demonstrated moderate antifungal effects against Candida albicans and other fungal strains.

Table 2: Antimicrobial Activity Overview

| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |

|---|---|---|---|

| Derivative A | 0.0039 | 0.0195 | 0.0048 |

| Derivative B | 0.025 | 0.0048 | 0.039 |

The biological activity of these compounds can be attributed to several mechanisms:

- Neuroprotection : The compounds may inhibit excitotoxic pathways activated by NMDA receptors, reducing neuronal damage.

- Antioxidant Activity : The presence of methoxy and hydroxyl groups enhances radical scavenging capabilities, contributing to their protective effects against oxidative stress.

- Antimicrobial Action : The structural features likely facilitate interactions with bacterial cell walls or membranes, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of these compounds in preclinical models:

- Neuroprotection in Animal Models : In vivo studies showed that administration of selected derivatives significantly reduced neuronal loss in models of stroke.

- Antimicrobial Efficacy : Clinical isolates of bacteria were tested against these compounds, showing promising results that could lead to new therapeutic options in antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with benzofuran-2-carboxylic acid derivatives. Coupling reactions (e.g., amide bond formation) with pyridinylmethylamine derivatives are common. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Step 2 : Optimize reaction temperature (typically 25–60°C) and solvent polarity (e.g., DMF, THF) to improve yields. For example, a 45% yield was achieved for a related benzofuran carboxamide at 60°C in DMF .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

- Data Table :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | DMF, 60°C | 45% | |

| Purification | Ethanol/H₂O | 95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm methoxy, benzofuran, and pyridinylmethyl groups. Key signals: methoxy (~δ 3.8 ppm), benzofuran aromatic protons (δ 6.8–7.5 ppm), and pyridine protons (δ 8.1–8.6 ppm) .

- HPLC-MS : Validate molecular weight (e.g., expected [M+H]⁺ at 323.3 g/mol) and purity (>95%) .

- FT-IR : Identify carbonyl (C=O stretch ~1670 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for benzofuran-2-carboxamide derivatives?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) across studies. Variability in IC₅₀ values may arise from differences in membrane permeability .

- Structural Analog Analysis : Compare substituent effects. For example, replacing methoxy with chloro groups (as in ) alters lipophilicity and target binding .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., methoxy position) with activity trends .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the pyridine nitrogen and active-site residues .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Monitor RMSD (<2 Å indicates stable binding) .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Methodology :

- Core Modifications : Synthesize analogs with substituents at the 7-methoxy (e.g., ethoxy, hydroxyl) or pyridine positions (e.g., Cl, Br). Test for changes in potency .

- Bioisosteric Replacement : Replace benzofuran with indole or thiophene rings to evaluate scaffold flexibility .

- Data Table :

| Substituent | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|

| 7-OCH₃ | 120 ± 15 | |

| 7-Cl | 85 ± 10 |

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., divergent IC₅₀ values), cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and replicate under standardized conditions .

- Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., chloro derivatives). Use fume hoods, PPE, and waste disposal protocols as per and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.